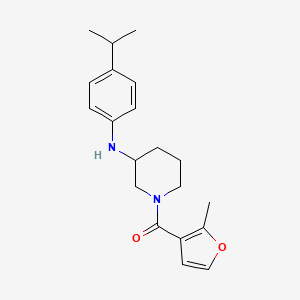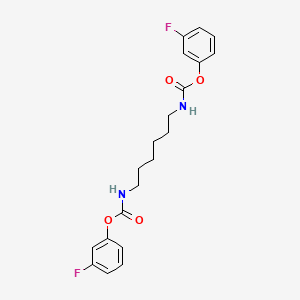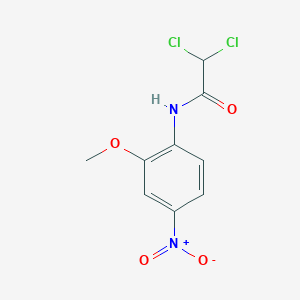
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as F12777, is a small molecule drug candidate that has shown promising results in preclinical studies. It belongs to the class of sulfonamide compounds and has been developed as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.
Biochemical and physiological effects:
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to induce a range of biochemical and physiological effects in preclinical studies. It can modulate the expression of various genes involved in cell growth, apoptosis, and inflammation. N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its potent anticancer activity, which has been demonstrated in various preclinical models. N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is also relatively easy to synthesize, which makes it a promising drug candidate for further development. However, one of the limitations of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its low solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for the development of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One possible direction is to optimize the synthesis method to improve the solubility and bioavailability of the drug. Another direction is to investigate the potential of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide and to identify potential biomarkers that can predict response to the drug. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in humans.
合成法
The synthesis of N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 4-fluoroaniline with piperidin-2-one, followed by the addition of benzenesulfonyl chloride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied in various preclinical models, including cell lines and animal models. It has shown potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer. N-(4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to possess anti-inflammatory and neuroprotective properties.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-4-6-14(7-5-13)19-24(22,23)16-10-8-15(9-11-16)20-12-2-1-3-17(20)21/h4-11,19H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXDHTGCSDDODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)

![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)
![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5031014.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5031034.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5031044.png)
![methyl 5-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B5031055.png)

